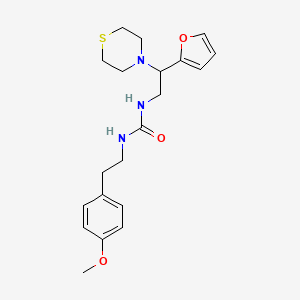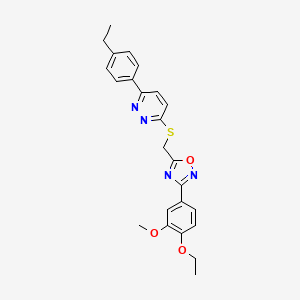
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3N3O2S2 and its molecular weight is 391.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been explored in the context of synthesizing novel derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. A study by Küçükgüzel et al. (2013) synthesized a series of derivatives through reactions involving ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol. These compounds were evaluated for their biological activities, revealing that one derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Another set of compounds showed modest inhibition of HCV NS5B RdRp activity, suggesting potential development into therapeutic agents (Küçükgüzel et al., 2013).
Molecular Structure and Hyperpolarizability
Research by Kucharski et al. (1999) assessed the first hyperpolarizability of new sulfonamide amphiphiles, contributing to the understanding of their electro-optical properties. This study provided insights into the molecular structure fragments' role on hyperpolarizability, highlighting the compound's potential in material sciences (Kucharski et al., 1999).
Antimicrobial Properties
Mohamed et al. (2020) designed azo dyes by interacting with various derivatives, including the compound , to enhance cotton fabrics' dyeability alongside UV protection and antibacterial properties. This study underscores the compound's utility in creating materials with added functional benefits, particularly in textile applications (Mohamed et al., 2020).
Inhibition of Human Carbonic Anhydrase Isozymes
Alafeefy et al. (2015) investigated a series of benzenesulfonamides, including derivatives with structures related to the compound of interest, for their inhibitory effects on human carbonic anhydrases I, II, IX, and XII. This research provides a foundation for developing new therapeutic agents targeting carbonic anhydrases associated with various diseases (Alafeefy et al., 2015).
Propriétés
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S2/c16-15(17,18)12-5-1-2-6-13(12)25(22,23)20-10-11-4-3-8-21(11)14-19-7-9-24-14/h1-2,5-7,9,11,20H,3-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLCPKPTRIOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

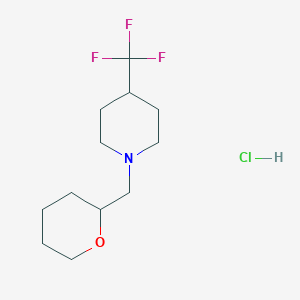
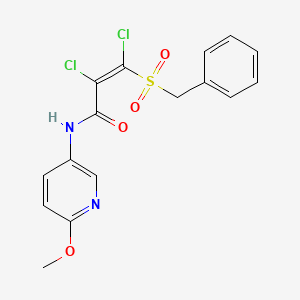
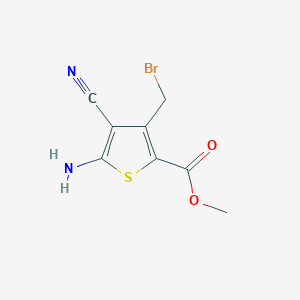
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B2980474.png)
![Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2980475.png)
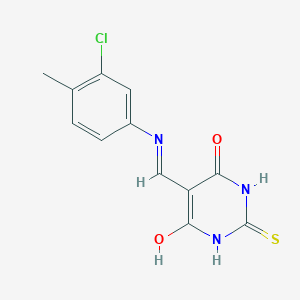
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1H-indole-2-carboxamide](/img/structure/B2980477.png)


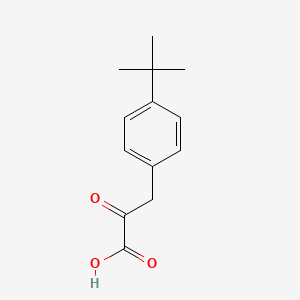
![Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate](/img/structure/B2980485.png)
